molecular formula C16H33N2O2P B14640385 Butyl N,N'-dicyclohexylphosphorodiamidate CAS No. 53094-70-5

Butyl N,N'-dicyclohexylphosphorodiamidate

Cat. No.: B14640385
CAS No.: 53094-70-5
M. Wt: 316.42 g/mol
InChI Key: IPBWHAQIRRWQRU-UHFFFAOYSA-N
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Description

Butyl N,N’-dicyclohexylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates These compounds are characterized by the presence of a phosphorus atom bonded to nitrogen atoms, which are further bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N,N’-dicyclohexylphosphorodiamidate typically involves the reaction of butylamine with N,N’-dicyclohexylphosphorodiamidic chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Butyl N,N’-dicyclohexylphosphorodiamidate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl N,N’-dicyclohexylphosphorodiamidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoramide oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphoramide oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted phosphoramidates with different organic groups.

Scientific Research Applications

Butyl N,N’-dicyclohexylphosphorodiamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butyl N,N’-dicyclohexylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylbenzenesulfinimidoyl chloride: Another phosphoramidate compound with different organic groups.

    Di-tert-butyl N,N-diethylphosphoramidite: A similar compound with tert-butyl and diethyl groups.

    Phthalates: Compounds such as butylbenzyl phthalate and dicyclohexyl phthalate, which have different functional groups but similar structural features.

Uniqueness

Butyl N,N’-dicyclohexylphosphorodiamidate is unique due to its specific combination of butyl and dicyclohexyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

53094-70-5

Molecular Formula

C16H33N2O2P

Molecular Weight

316.42 g/mol

IUPAC Name

N-[butoxy-(cyclohexylamino)phosphoryl]cyclohexanamine

InChI

InChI=1S/C16H33N2O2P/c1-2-3-14-20-21(19,17-15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H2,17,18,19)

InChI Key

IPBWHAQIRRWQRU-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

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